6-Cyano-2-methylpyridine-3-carboxylic acid

描述

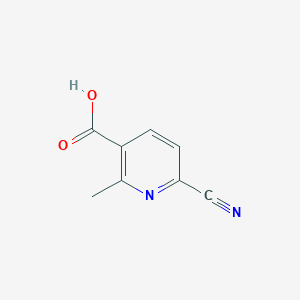

6-Cyano-2-methylpyridine-3-carboxylic acid is a pyridine derivative with a cyano (-CN) group at position 6, a methyl (-CH₃) group at position 2, and a carboxylic acid (-COOH) at position 3. This compound combines electron-withdrawing (cyano) and electron-donating (methyl) substituents, influencing its physicochemical properties and reactivity.

属性

IUPAC Name |

6-cyano-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUAEZGQWYAELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806297-98-2 | |

| Record name | 6-cyano-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-methylpyridine-3-carboxylic acid in a suitable solvent such as acetonitrile.

- Add cyanogen bromide to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic cyanation of 2-methylpyridine-3-carboxylic acid using a palladium catalyst. This process involves:

- Dissolving 2-methylpyridine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

- Adding a palladium catalyst and a cyanide source such as sodium cyanide (NaCN).

- Heating the reaction mixture under an inert atmosphere.

- Isolating and purifying the product through standard techniques such as distillation or chromatography.

化学反应分析

Types of Reactions

6-Cyano-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano or carboxylic acid groups under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Amides, esters, or other substituted derivatives.

科学研究应用

6-Cyano-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 6-Cyano-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The cyano group can interact with nucleophilic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-cyano-2-methylpyridine-3-carboxylic acid with analogous pyridine derivatives:

*Note: CAS for 6-cyanopyridine-3-carboxylic acid inferred from synonyms (e.g., SCHEMBL65165).

Physicochemical and Reactivity Comparison

Acidity

- The carboxylic acid group’s pKa is influenced by substituents. Cyano (-CN) at position 6 (electron-withdrawing) lowers the pKa of this compound compared to 6-amino derivatives (e.g., 6-Amino-3-pyridinecarboxylic acid, pKa ~4.5–5.0 vs. ~2.5–3.0 for cyano analogs) .

- Chloro substituents (e.g., 6-Chloro-2-methylpyridine-3-carboxylic acid) also increase acidity but less than cyano due to lower electronegativity .

Solubility and Stability

- Methyl groups (position 2) introduce steric hindrance, reducing solubility in polar solvents compared to unsubstituted analogs like 6-cyanopyridine-3-carboxylic acid .

- Cyano groups enhance stability under basic conditions but may hydrolyze to amides or acids in acidic environments.

Research Findings and Trends

- Computational Studies : Electron-withdrawing groups like -CN increase the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., replacing -CN with -NH₂) .

- Biological Activity: Amino-substituted pyridines (e.g., 6-Amino-3-pyridinecarboxylic acid) show promise in antitubercular agents, while cyano derivatives are explored for anticancer activity .

生物活性

6-Cyano-2-methylpyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a cyano group and a carboxylic acid moiety, enable it to interact with various biological targets, making it a valuable candidate for research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits properties such as biodegradability and non-toxicity, which enhance its appeal for applications in pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to bind to the active sites of enzymes, preventing substrate binding through interactions facilitated by its cyano and carboxylic acid groups. These interactions can form hydrogen bonds with amino acid residues within the enzyme, influencing enzymatic activity.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria as well as fungal strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest it interacts with enzymes linked to cancer metabolism, potentially offering a pathway for therapeutic intervention in cancer treatment.

Case Studies

One relevant case study explored the effects of this compound on Escherichia coli. The study found that at concentrations of 32 µg/mL, the compound significantly inhibited bacterial growth compared to control groups. This inhibition was attributed to the compound's ability to disrupt metabolic processes essential for bacterial survival.

Another study focused on its antifungal activity against Candida albicans, where it demonstrated effective inhibition at an MIC of 8 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine-3-carboxylic acid | Lacks cyano group | Lower reactivity in biological systems |

| 6-Cyano-2-methylpyridine | Lacks carboxylic acid group | Limited applications in biological systems |

| 3-Cyano-2-methylpyridine | Different cyano group position | Varying reactivity and applications |

The presence of both the cyano and carboxylic groups in this compound enhances its reactivity and potential biological activity compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-cyano-2-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyanide-mediated functionalization of pyridine derivatives. For example, pyridine 1-oxide precursors (e.g., 3-hydroxymethylpyridine 1-oxide) react with methyl fluorosulfonate and potassium cyanide to form dicyanopyridines, which are hydrolyzed to carboxylic acids . Key factors include:

- Catalysts : Palladium or copper catalysts enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like decarboxylation.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (pyridine H), δ 2.5 ppm (methyl group), and δ 13.1 ppm (carboxylic acid proton) .

- IR : Stretching vibrations at ~2220 cm (C≡N) and 1680 cm (C=O) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] = 193.05 Da) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile :

- pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Above pH 7, hydrolysis of the nitrile group may occur, forming amides or carboxylates .

- Thermal Stability : Decomposition initiates at >150°C; storage at –20°C in anhydrous DMSO or ethanol is recommended .

Advanced Research Questions

Q. How do electronic effects of substituents (cyano, methyl) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing cyano group activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions, while the methyl group sterically hinders ortho positions. Computational studies (DFT) suggest a Hammett σ value of +0.66 for the cyano group, enhancing electrophilicity .

- Example: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) and KCO in toluene/water (80°C, 12 h), achieving 70–85% yield .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

- Controlled Functionalization :

- Hydrolysis : Use HCl (6M) at 60°C to convert nitrile to carboxylic acid without decarboxylation .

- Reduction : Catalytic hydrogenation (H, Pd/C) in ethanol selectively reduces nitrile to amine at 50 psi .

- Nitrile Protection : Trimethylsilyl cyanide (TMSCN) temporarily blocks the nitrile during orthogonal reactions .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- In Silico Approaches :

- Docking Studies : Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) identifies derivatives with high binding affinity. The methyl group enhances hydrophobic interactions in active sites .

- ADMET Prediction : SwissADME predicts logP = 1.2 (moderate lipophilicity) and CNS permeability (Blood-Brain Barrier Penetration = 0.45), suggesting potential CNS drug candidates .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports >90% yield for cyanopyridine synthesis, while industrial-scale methods () note 70–80% due to solvent recovery inefficiencies. Resolution: Lab-scale microreactors improve mixing and heat transfer, bridging the yield gap .

- Biological Activity Discrepancies : Some studies report antimicrobial activity (), while others focus on kinase inhibition ( ). Resolution: Activity is context-dependent; assay conditions (e.g., bacterial strain vs. enzyme isoform) must be standardized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。